1,5-Dichloronaphthalene

Physical Chemistry Solid-State Chemistry Purification

1,5-Dichloronaphthalene (1,5-DCN) is a regioisomerically pure PCN with C₂h symmetry and a unique crystal structure, enabling precise analytical calibration and advanced material synthesis. Its distinct Log Kow (4.67) and melting point ensure accurate environmental modeling and specific reactivity in nucleophilic substitutions. Ideal for researchers requiring exact isomer fidelity.

Molecular Formula C10H6Cl2
Molecular Weight 197.06 g/mol
CAS No. 1825-30-5
Cat. No. B052917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloronaphthalene
CAS1825-30-5
SynonymsPCN 6
Molecular FormulaC10H6Cl2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2Cl)C(=C1)Cl
InChIInChI=1S/C10H6Cl2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H
InChIKeyZBQZXTBAGBTUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.92e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dichloronaphthalene (CAS 1825-30-5) Procurement Guide: Baseline Physicochemical and Structural Properties


1,5-Dichloronaphthalene (1,5-DCN, PCN-6) is a regioisomerically pure chlorinated polycyclic aromatic hydrocarbon, belonging to the polychlorinated naphthalene (PCN) class. It is a colorless to pale yellow solid at room temperature , with a molecular formula of C₁₀H₆Cl₂ and a molecular weight of 197.06 g/mol . The compound is relatively insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene . Its symmetrical 1,5-substitution pattern imparts distinct steric and electronic properties that differentiate it from other dichloronaphthalene isomers .

Why 1,5-Dichloronaphthalene Cannot Be Simply Replaced by Other Dichloronaphthalene Isomers in Research and Industrial Applications


Dichloronaphthalene isomers share the same molecular formula but exhibit significantly divergent physical properties, reactivity profiles, and environmental behaviors due to the position of chlorine substituents on the naphthalene ring. For example, 1,5-DCN has a melting point (107 °C) and Log Kow (4.67) that differ markedly from 1,4-DCN (67.5 °C, Log Kow ~4.5) and 2,6-DCN (140.5 °C) . These differences directly impact purification, formulation, and environmental fate modeling, rendering simple isomer substitution unsuitable for applications requiring precise regiospecificity. Furthermore, the unique C₂ₕ symmetry of 1,5-DCN governs its crystal packing and solid-state properties, which are critical in materials science contexts. The evidence presented below quantifies these critical differentiation points.

Quantitative Differentiation of 1,5-Dichloronaphthalene (CAS 1825-30-5) from Closest Isomers: A Comparator-Based Evidence Guide


Melting Point (MP) Differentiation: 1,5-DCN vs. 1,4-DCN and 2,6-DCN Isomers

The melting point of 1,5-DCN is 107 °C , which is substantially higher than that of 1,4-DCN (67.5 °C) but lower than that of 2,6-DCN (140.5 °C) . This intermediate melting point, coupled with its C₂ₕ symmetry, influences its crystallization behavior and handling requirements. The 39.5 °C difference from 1,4-DCN and 33.5 °C difference from 2,6-DCN are critical for solvent-free purification and solid-state formulation.

Physical Chemistry Solid-State Chemistry Purification

Boiling Point (BP) Differentiation: 1,5-DCN vs. 1,4-DCN and 2,6-DCN Isomers

The boiling point of 1,5-DCN is reported as 296.8±13.0 °C at 760 mmHg . In comparison, 1,4-DCN has a boiling point of 288 °C , and 2,6-DCN has a boiling point of 285 °C . This represents a +8.8 °C increase over 1,4-DCN and a +11.8 °C increase over 2,6-DCN. These differences are significant for vacuum distillation and vapor-phase separation processes.

Thermodynamics Distillation Process Engineering

Octanol-Water Partition Coefficient (Log Kow) Differentiation: Environmental Fate and Bioaccumulation Potential

The experimentally determined Log Kow for 1,5-DCN is 4.67 , indicating high lipophilicity and potential for bioaccumulation. In comparison, 1,4-DCN has a reported Log Kow of approximately 4.5 . This difference of 0.17 log units translates to a roughly 50% greater partitioning into organic phases (octanol) relative to water for 1,5-DCN. This distinction is critical for environmental modeling and risk assessment.

Environmental Chemistry Toxicology Regulatory Science

Density Differentiation: 1,5-DCN vs. 1,8-DCN Isomer

The density of 1,5-DCN is 1.336 g/cm³ , whereas 1,8-DCN has a density of 1.2924 g/cm³ . This represents a 3.3% higher density for the 1,5-isomer. This difference, though modest, reflects variations in molecular packing and can influence properties such as refractive index and dielectric constant.

Physical Properties Formulation Materials Science

Henry's Law Constant Differentiation: Volatilization and Environmental Partitioning

The Henry's Law constant (Hscp) for 1,5-DCN at 298.15 K is 4.0 × 10⁻² mol/(m³ Pa) . For 1,4-DCN, the estimated value is approximately 2.9 × 10⁻⁴ atm-m³/mol (equivalent to ~1.2 × 10⁻² mol/(m³ Pa) after conversion) . This indicates that 1,5-DCN is approximately 3.3 times less volatile from water than its 1,4-isomer. This significantly impacts predictions of its atmospheric transport and persistence.

Environmental Chemistry Atmospheric Chemistry Fate Modeling

Optimal Procurement and Application Scenarios for 1,5-Dichloronaphthalene (CAS 1825-30-5)


Environmental Analytical Standard and Reference Material

Due to its well-defined and regiospecifically distinct physicochemical properties—including an experimentally validated Log Kow of 4.67 and a Henry's Law constant of 4.0 × 10⁻² mol/(m³ Pa) —1,5-Dichloronaphthalene serves as an ideal reference standard for the calibration of analytical instruments and the validation of extraction and quantification methods for polychlorinated naphthalenes (PCNs) in environmental samples . Its unique properties enable accurate cross-study comparisons and robust method development, supporting environmental monitoring and regulatory compliance efforts.

Synthetic Intermediate for Advanced Organic Materials

The specific 1,5-substitution pattern imparts C₂ₕ molecular symmetry and a distinct crystal structure that are advantageous for the synthesis of materials with tailored properties. The regiospecific placement of chlorine atoms facilitates selective nucleophilic aromatic substitution reactions, enabling the construction of complex molecular architectures . This makes 1,5-DCN a valuable building block for the development of organic semiconductors, liquid crystals, and functional dyes, where precise control over molecular geometry and intermolecular interactions is paramount .

Structure-Property Relationship Studies in Crystallography and Solid-State Physics

The crystal structure of 1,5-DCN has been elucidated, revealing a monoclinic system (C2) with cell dimensions a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 . This detailed structural information, combined with its unique C₂ₕ symmetry , makes 1,5-DCN an excellent model compound for investigating the relationship between molecular symmetry, crystal packing, and solid-state properties. Researchers utilize 1,5-DCN to probe the effects of halogen substitution on intermolecular interactions, phase transitions, and electronic properties in organic crystals, providing fundamental insights that inform the design of novel crystalline materials.

Precursor for Regiospecific Synthesis of Polysubstituted Naphthalene Derivatives

The 1,5-dichloro substitution pattern provides a scaffold for further functionalization via regiospecific synthetic routes. For example, it can serve as a precursor for the preparation of 1,5-dichloronaphthalene-4,8-dicarboxylic acid, a key intermediate in the synthesis of certain dyes and pharmaceuticals . The distinct reactivity of the 1,5-isomer in electrophilic and nucleophilic substitution reactions, as compared to other dichloronaphthalenes, enables the selective introduction of additional substituents at the 4 and 8 positions . This regiospecificity is essential for accessing specific substitution patterns not readily available through other synthetic pathways.

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